![molecular formula C10H13NO2 B14445825 Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 77387-33-8](/img/structure/B14445825.png)
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with ammonia to produce ammonium formate, which is then heated to yield formamide . Another method involves the aminolysis of ethyl formate with ammonia . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, formamide is often produced through the carbonylation of ammonia, a process that involves the reaction of carbon monoxide with ammonia . This method is preferred due to its efficiency and scalability. Additionally, the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol, is another industrial method used to produce formamide .
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy, methyl, and phenylethyl groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of formamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of formamide depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines . Substitution reactions can result in the formation of various substituted formamides, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it is employed in the study of nucleic acids, as it can denature and renature DNA and RNA at room temperature . This property makes it valuable in hybridization protocols and electrophoresis .
In medicine, formamide derivatives are investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . In industry, formamide is used as a solvent for processing polymers and as a feedstock for the production of pharmaceuticals, herbicides, and pesticides .
Mécanisme D'action
The mechanism of action of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- involves its ability to interact with nucleic acids and proteins. The hydroxy group can form hydrogen bonds with nucleic acid bases, stabilizing or destabilizing their structures depending on the conditions . This interaction is crucial in processes such as DNA hybridization and RNA stabilization .
At the molecular level, formamide can induce the formation of reactive intermediates, such as CN and NH radicals, which can further react to produce nucleobases like adenine, guanine, cytosine, and uracil . These reactions are essential in the study of prebiotic chemistry and the origin of life .
Comparaison Avec Des Composés Similaires
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be compared with other formamide derivatives, such as N-methylformamide and N,N-dimethylformamide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-methylformamide is used as a solvent and has potential anti-tumor properties, while N,N-dimethylformamide is widely used in peptide coupling reactions and the synthesis of adhesives and polymers .
The uniqueness of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Formamide
- Ethyl formate
Propriétés
Numéro CAS |
77387-33-8 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m0/s1 |
Clé InChI |
QFNZWJWWABAZNV-WPRPVWTQSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC=O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

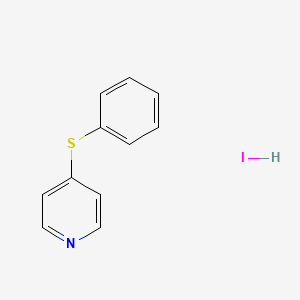
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

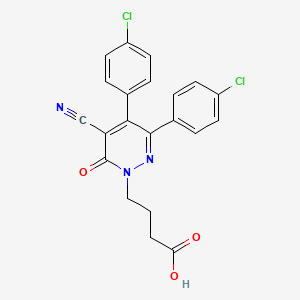
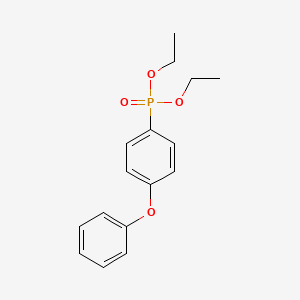
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

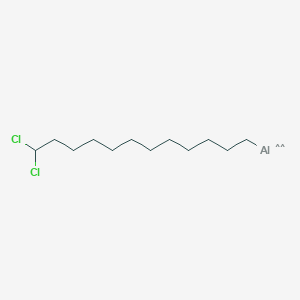
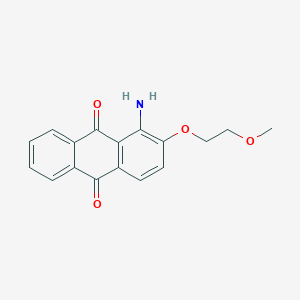
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
